Product packaging for Bicyclo[1.1.1]pentane-1-thiol(Cat. No.:CAS No. 754149-00-3)

Bicyclo[1.1.1]pentane-1-thiol

Cat. No.: B2595027
CAS No.: 754149-00-3
M. Wt: 100.18
InChI Key: MNIXWZWNWJVBPO-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentane-1-thiol is a sophisticated chemical reagent designed for advanced medicinal chemistry and drug discovery applications. It features a sulfur-functionalized bicyclo[1.1.1]pentane (BCP) scaffold, which serves as a highly valuable three-dimensional bioisostere. This compound is primarily used to replace aromatic rings, such as phenyl or para-substituted benzene rings, and other functional groups in the design of drug-like molecules. This substitution directly addresses key challenges in drug development by improving pharmacokinetic properties. Incorporating the BCP-thiol moiety can lead to a significant reduction in logP, enhancing compound solubility, and a marked increase in metabolic stability, as evidenced by extended microsomal half-lives . The thiol group (-SH) provides a versatile handle for further synthetic elaboration, enabling the construction of more complex C,S-disubstituted BCP derivatives through reactions such as radical relay pathways or formation of sulfoxides and sulfones . These sulfur-functionalized BCPs are critical for constructing molecular probes and candidates with improved developability profiles. The synthesis of such building blocks has been advanced by modern, sustainable methods, including visible-light-driven, metal-free reactions facilitated by electron donor-acceptor (EDA) complex photoactivation . This compound is offered For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers are advised to consult the safety data sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8S B2595027 Bicyclo[1.1.1]pentane-1-thiol CAS No. 754149-00-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[1.1.1]pentane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8S/c6-5-1-4(2-5)3-5/h4,6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIXWZWNWJVBPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Bicyclo 1.1.1 Pentane 1 Thiol and Sulfur Functionalized Bcps

Strategies Originating from [1.1.1]Propellane

The high degree of strain in [1.1.1]propellane makes its central bond susceptible to homolytic cleavage, initiating radical chain processes. This reactivity has been extensively exploited for the introduction of sulfur-containing functionalities onto the BCP core.

Radical Addition Reactions with Sulfur Reagents

Radical additions represent the most common approach for synthesizing S-BCPs from [1.1.1]propellane. rhhz.net These reactions typically involve the generation of a sulfur-centered radical, which then adds to the central bond of propellane. The resulting bicyclo[1.1.1]pentyl radical can then participate in subsequent propagation steps to yield the desired product.

The addition of thiols to [1.1.1]propellane is a foundational method for the synthesis of BCP-thiols and their corresponding sulfides. nih.govliverpool.ac.uk This reaction, first reported in 1985, proceeds via a radical chain mechanism and is known for its high efficiency, often being used to quantify the concentration of propellane solutions. rhhz.netbeilstein-journals.orgorgsyn.org The process is initiated by the formation of a thiyl radical, which readily adds to the strained central bond of [1.1.1]propellane. liverpool.ac.ukacs.org The resulting bicyclo[1.1.1]pentyl radical then abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and yielding the BCP-thiol product. liverpool.ac.ukacs.org

This method exhibits broad functional group tolerance, allowing for the addition of various substituted thiols, including those with halo, hydroxy, methoxy (B1213986), carboxy, amino, and nitro groups, with yields ranging from 16-90%. nih.gov Deuterium labeling experiments have confirmed the radical chain nature of this transformation. nih.gov However, a notable limitation is the lack of reactivity observed with many heterocyclic thiols under standard conditions. nih.govliverpool.ac.ukacs.org This has been attributed to potential polarity mismatch during the hydrogen atom transfer step or the predominance of the thione tautomer in solution. acs.org

Thiol ReactantProductYield (%)Reference
ThiophenolBicyclo[1.1.1]pentyl phenyl sulfide (B99878)98 orgsyn.org
Substituted Thiols (halo, hydroxy, etc.)Corresponding BCP sulfides16-90 nih.gov
Heterocyclic ThiolsNo reaction (typically)- nih.govacs.org

To overcome the challenge of unreactive heterocyclic thiols, an alternative approach involving the electrophilic activation of [1.1.1]propellane has been developed. nih.govliverpool.ac.uk By using reagents like N-iodosuccinimide (NIS), [1.1.1]propellane can be activated to undergo iodo-sulfenylation with a wide range of heterocyclic thiols, providing access to previously inaccessible S-BCPs. nih.govliverpool.ac.ukacs.org This method is scalable and can be performed without the strict exclusion of air or moisture. nih.govliverpool.ac.uk

The insertion of [1.1.1]propellane into disulfide and thiosulfonate bonds provides another effective route to sulfur-functionalized BCPs. nih.govliverpool.ac.uk UV-initiated radical reactions of [1.1.1]propellane with disulfides can produce symmetrically and unsymmetrically substituted 1,3-bissulfanylbicyclo[1.1.1]pentanes. beilstein-journals.orghelsinki.fi The product distribution between the 1,3-disubstituted BCP and the corresponding rhhz.netstaffane can be controlled by adjusting the ratio of [1.1.1]propellane to the disulfide. helsinki.fi This reaction tolerates various functional groups, including halogens, alkyl, and methoxy groups. beilstein-journals.orghelsinki.fi

The reaction of [1.1.1]propellane with thiosulfonates has also been reported as a method for the synthesis of S-BCPs. nih.govliverpool.ac.uk This approach, along with the use of disulfides, expands the toolbox for creating diverse sulfur-containing BCP derivatives.

Sulfur ReagentProduct TypeKey FeaturesReferences
DisulfidesSymmetrically and unsymmetrically substituted 1,3-bissulfanylbicyclo[1.1.1]pentanesUV-initiated; product distribution controllable by reactant ratio; tolerates various functional groups. beilstein-journals.orghelsinki.fi
ThiosulfonatesSulfur-functionalized BCPsRadical-mediated insertion. nih.govliverpool.ac.uk

Xanthates serve as effective precursors for the introduction of sulfur functionalities onto the BCP framework. nih.gov A metal-free radical exchange strategy utilizing xanthate derivatives and a radical initiator like dilauroyl peroxide (DLP) allows for the synthesis of functionalized BCPs bearing a xanthate moiety. rhhz.net This method demonstrates a broad substrate scope and good functional group tolerance. rhhz.net The proposed mechanism involves the generation of a radical from the xanthate, which then adds to [1.1.1]propellane, followed by a radical cleavage step to yield the BCP-xanthate product. rhhz.net

Sulfonyl precursors also provide a pathway to sulfur-functionalized BCPs. nih.gov For instance, vinyl sulfonates can act as dual-function reagents in a radical-mediated carbosulfonylation of [1.1.1]propellane. thieme-connect.com This photochemical method leads to the formation of sulfonyl β-keto-substituted BCPs and is characterized by its broad functional group tolerance and excellent atom economy. thieme-connect.com

Photochemical methods, particularly those employing visible light, have emerged as powerful tools for the synthesis of sulfur-functionalized BCPs. rhhz.net These approaches offer mild reaction conditions and often avoid the need for metal catalysts.

Visible light can mediate the radical addition of organic halides to [1.1.1]propellane in the presence of a photocatalyst like fac-Ir(ppy)₃. rhhz.net This allows for the generation of both (hetero)aryl and non-stabilized alkyl radicals, leading to a variety of functionalized BCPs. rhhz.net Furthermore, a visible-light-induced, multicomponent radical cross-coupling of [1.1.1]propellane with N-heterocycles and disulfides has been developed. researchgate.net This photocatalyst-free method enables the direct installation of both an arylthiol and a heteroaryl group onto the BCP scaffold in a single step. researchgate.net

A photocatalyst- and additive-free method for the perfluoroalkylation/thioetherification of [1.1.1]propellane has also been reported, utilizing an electron donor-acceptor (EDA) complex formed between the disulfide and the perfluoroalkyl iodide under visible light irradiation. acs.org

MethodReagentsKey FeaturesReference
Visible Light-Mediated Radical AdditionOrganic halides, fac-Ir(ppy)₃Generates a wide range of radicals for BCP functionalization. rhhz.net
Visible Light-Mediated Multicomponent CouplingN-heterocycles, disulfidesPhotocatalyst-free, direct synthesis of 1-arylthiol-3-heteroaryl BCPs. researchgate.net
EDA Complex PhotoactivationDisulfides, perfluoroalkyl iodidesPhotocatalyst- and additive-free perfluoroalkylation/thioetherification. acs.org

While radical additions are prevalent, metal-catalyzed and synergistic catalytic systems have also been employed for the formation of BCP-sulfur bonds, often in the context of multicomponent reactions. A dual photoredox/copper catalysis system has been developed for a three-component radical coupling of [1.1.1]propellane, enabling the one-step synthesis of diverse functionalized BCP derivatives. rhhz.net

Although less common for direct C-S bond formation, transition metal-catalyzed reactions of [1.1.1]propellane are a growing area of research. rhhz.netbris.ac.uk Nickel catalysis, for example, has been shown to enable the use of [1.1.1]propellane as a carbene precursor in cyclopropanation reactions. bris.ac.uk While not directly forming a sulfur bond, these advancements in metal-catalyzed transformations of propellane could open future avenues for novel S-BCP syntheses.

Electrophilic Activation Pathways Leading to Sulfur-Substituted BCPs

Electrophilic activation of [1.1.1]propellane, a common precursor to BCPs, provides a powerful strategy for the introduction of sulfur-containing functional groups. This approach overcomes some of the limitations observed in traditional radical addition reactions.

A significant challenge in the synthesis of sulfur-substituted BCPs has been the lack of reactivity of certain thiols, particularly heterocyclic thiols, with [1.1.1]propellane under standard radical conditions. liverpool.ac.uknih.gov To address this, iodo-sulfenylation strategies involving the electrophilic activation of [1.1.1]propellane have been developed. liverpool.ac.uknih.govacs.org

These methods typically employ an iodine source, such as N-iodosuccinimide (NIS) or 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH), to react with [1.1.1]propellane and a thiol. liverpool.ac.ukacs.org This approach has proven effective for a wide range of heterocyclic thiols, which were previously unreactive. liverpool.ac.uknih.gov The reactions are often conducted under mild conditions, without the need for an inert atmosphere or dry solvents, and can be performed on a multigram scale. liverpool.ac.ukacs.orgresearchgate.net

The proposed mechanism for this transformation involves the electrophilic activation of propellane by the N-iodo reagent, rather than a radical pathway. acs.org This is supported by experiments showing that the reaction proceeds efficiently in the presence of radical inhibitors. liverpool.ac.uk The resulting 1-iodo-3-(organothio)bicyclo[1.1.1]pentanes are stable compounds that can be isolated and purified. acs.org However, subsequent functionalization of the C-I bond under radical conditions has proven to be challenging due to the cleavage of the C(sp³)–S bond. acs.org

Table 1: Iodo-sulfenylation of [1.1.1]Propellane with Various Thiols This table is interactive. Click on the headers to sort the data.

Thiol Iodine Source Solvent Yield (%) Reference
2-Mercaptobenzothiazole NIS Acetone 94 liverpool.ac.uknih.gov
2-Mercaptobenzoxazole NIS Acetone 75 liverpool.ac.uknih.gov
1-Methyl-1H-imidazole-2-thiol NIS Acetone 85 liverpool.ac.uknih.gov
2-Mercaptothiazoline DIH Acetone 63 liverpool.ac.uk
2-Mercaptopyridine NIS MTBE 11 liverpool.ac.uknih.gov
Thiophenol NIS MTBE 0 liverpool.ac.uknih.gov

Multicomponent Reaction Sequences for Complex Sulfur-BCP Derivatives

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to construct complex molecules in a single step. researchgate.netacs.org In the context of BCP chemistry, MCRs provide direct access to disubstituted BCPs, including those bearing sulfur functionalities, from simple precursors. researchgate.netrsc.orgresearchgate.net

One notable strategy involves a visible-light-mediated, metal- and additive-free multicomponent reaction of [1.1.1]propellane with disulfides and N-heterocycles. researchgate.net This method allows for the simultaneous formation of C-S and C-N bonds at the bridgehead positions of the BCP core, leading to 1-arylthiol-3-heteroaryl bicyclo[1.1.1]pentanes in moderate to good yields. researchgate.net The reaction proceeds through a radical-relay pathway initiated by the formation of an electron donor-acceptor (EDA) complex. rsc.org

Another approach utilizes a three-component radical cross-coupling of [1.1.1]propellane, an aryl halide, and a sulfur-containing radical precursor under nickel/photoredox dual catalysis. acs.org This methodology enables the formation of two C-C bonds and three quaternary centers in a single operation, providing access to complex arylated BCP architectures. acs.org The versatility of these multicomponent strategies allows for the rapid generation of diverse libraries of sulfur-functionalized BCPs for applications in drug discovery and materials science. rsc.orgresearchgate.net

Table 2: Examples of Multicomponent Reactions for Sulfur-BCP Synthesis This table is interactive. Click on the headers to sort the data.

Reaction Type Key Reagents Functional Groups Introduced Yield (%) Reference
Visible-light mediated MCR [1.1.1]Propellane, Disulfide, N-Heterocycle Arylthiol, Heteroaryl up to 76 researchgate.netrsc.org
Nickel/Photoredox MCR [1.1.1]Propellane, Aryl Halide, Radical Precursor Aryl, Alkyl/Arylthiol Varies acs.org
EDA Complex Photoactivation [1.1.1]Propellane, S-Aryl/Alkyl benzenethiosulfonate, Iodide Alkyl, Thiol up to 76 rsc.org

Alternative Precursor-Based Syntheses of Bicyclo[1.1.1]pentane Derivatives

While [1.1.1]propellane is a widely used precursor for BCPs, alternative synthetic routes starting from other strained ring systems or functionalized building blocks have also been developed. These methods can offer advantages in terms of substrate scope, scalability, and the avoidance of handling volatile propellane.

Bicyclo[1.1.0]butanes (BCBs) are highly strained molecules that can serve as precursors to BCP derivatives. chemrxiv.orgchemrxiv.orgresearchgate.net The high s-character of the bridgehead carbons in BCBs allows them to react with a variety of electrophiles and nucleophiles. chemrxiv.org

One synthetic strategy involves a two-step process starting from commercially available BCP carboxylic acids. chemrxiv.orgresearchgate.net A photo-Hunsdiecker reaction is first used to generate iodo-bicyclo[1.1.1]pentanes under metal-free conditions. chemrxiv.orgchemrxiv.orgresearchgate.net These iodo-BCP intermediates can then react with sulfur nucleophiles, such as aliphatic thiols, to afford substituted bicyclo[1.1.0]butane products. chemrxiv.orgresearchgate.net This transformation represents a skeletal editing process where the BCP framework is converted into a BCB. researchgate.net The reaction of iodo-BCPs with thiols is typically carried out in a high-dipole moment solvent like sulfolane (B150427), often with microwave heating to reduce reaction times. researchgate.net This route provides access to bridgehead-functionalized BCBs which are themselves valuable building blocks in organic synthesis. chinesechemsoc.orgnih.gov

A highly practical and scalable method for the synthesis of BCP sulfones and sulfonamides involves the use of sodium bicyclo[1.1.1]pentanesulfinate (BCP-SO₂Na) as a key intermediate. nih.govkit.edunih.govresearchgate.net This bench-stable salt can be prepared in a four-step sequence from commercially available starting materials on a multigram scale without the need for chromatographic purification. nih.govkit.edunih.gov

The synthesis of BCP-SO₂Na starts with the thiol addition of 2-(ethylsulfanyl)ethan-1-thiol to [1.1.1]propellane, followed by oxidation of the resulting sulfide to the corresponding sulfone. kit.edu A retro-Michael reaction then yields the desired sulfinate salt. nih.gov

BCP-SO₂Na is a versatile building block that can be used in a variety of reactions to generate a wide range of BCP sulfones and sulfonamides. nih.govkit.eduresearchgate.net For example, it undergoes S-alkylation with alkyl halides and S-arylation with activated aryl halides via SNAr reactions or copper(I)-catalyzed cross-coupling. kit.eduresearchgate.net Furthermore, chlorination of BCP-SO₂Na followed by reaction with amines provides a straightforward route to BCP sulfonamides, a class of compounds for which synthetic methods were previously scarce. kit.eduresearchgate.net This sulfinate-based approach avoids the use of volatile and hazardous reagents, making it an attractive method for the synthesis of these important BCP derivatives. nih.govnih.gov

Table 3: Synthesis of BCP Sulfones and Sulfonamides from BCP-SO₂Na This table is interactive. Click on the headers to sort the data.

Electrophile/Reagent Product Type Reaction Conditions Yield (%) Reference
4-Fluoronitrobenzene Aryl Sulfone K₂CO₃, DMF, 80 °C 84 kit.edu
Methyl Iodide Alkyl Sulfone DMF, 0 °C 81 kit.edu
Iodobenzene Aryl Sulfone CuI, Proline, DMSO, 110 °C 47 kit.edu
N-Chlorosuccinimide, then Benzylamine Sulfonamide MeCN, then Et₃N, CH₂Cl₂ 71 kit.edu
N-Chlorosuccinimide, then Ammonia Primary Sulfonamide MeCN, then NH₃ in Dioxane 65 kit.edu

Advanced Synthetic Techniques Applicable to Sulfur-BCP Chemistry

The field of BCP synthesis has benefited significantly from the application of modern synthetic methodologies. These advanced techniques have enabled the development of more efficient, selective, and sustainable routes to sulfur-functionalized BCPs.

Photoredox catalysis has emerged as a powerful tool for the synthesis of BCP derivatives. nih.govacs.org Visible-light-induced reactions, often in combination with transition metal catalysis, have been employed for the multicomponent functionalization of [1.1.1]propellane, allowing for the one-step synthesis of complex sulfur-containing BCPs. acs.orgrsc.org These methods often proceed under mild conditions and exhibit high functional group tolerance. researchgate.net

Electron donor-acceptor (EDA) complex photoactivation is another advanced strategy that has been successfully applied to the synthesis of sulfur-BCPs. rsc.orgresearchgate.net This metal- and additive-free approach utilizes visible light to initiate a radical-relay cascade, enabling the direct difunctionalization of [1.1.1]propellane with sulfur- and carbon-based fragments. rsc.org

Furthermore, transition-metal-free reactions are gaining prominence as a sustainable alternative for the construction of C-S bonds in BCP systems. researchgate.netnih.gov For instance, the reaction of BCP sulfinate salts with electrophiles provides a robust and scalable method for the synthesis of BCP sulfones and sulfonamides without the need for transition metal catalysts. kit.edu These advanced synthetic techniques are continuously expanding the toolbox for the preparation of novel sulfur-functionalized BCPs, paving the way for their exploration in various scientific disciplines.

Asymmetric Synthesis of Chiral Sulfur-Containing BCPs

The development of catalytic asymmetric methods to generate chiral BCPs with an adjacent stereocenter is a significant goal in modern organic synthesis, as three-dimensional molecular architecture is crucial in drug design. rsc.orgnih.gov While the synthesis of chiral BCPs has been challenging, often requiring chemical resolution or the use of stoichiometric chiral auxiliaries, recent advancements have enabled the direct catalytic asymmetric synthesis of α-chiral BCPs. nih.govnsf.govresearchgate.net

A notable breakthrough in the synthesis of chiral sulfur-containing BCPs was reported in a study detailing a dual organo/photoredox catalysis system. nih.gov This method facilitates the direct, asymmetric addition of aldehydes to [1.1.1]propellane. The process generates a chiral α-iminyl radical cation intermediate, which then reacts with [1.1.1]propellane to simultaneously form the BCP core and install a stereocenter. acs.orgnih.gov

To demonstrate the versatility of this method, the resulting bicyclopentyl (B158630) radical intermediate was trapped using N-(phenylthio)phthalimide. This step introduces a sulfur-containing group, yielding the desired sulfur-substituted α-chiral BCP product with high enantioselectivity. nih.gov

Table 1: Asymmetric Synthesis of a Sulfur-Substituted α-Chiral BCP
ReactantsReagents/CatalystsProductYieldEnantiomeric Excess (ee)Reference
Aldehyde, [1.1.1]PropellanePhotocatalyst, Organocatalyst, N-(phenylthio)phthalimideSulfur-substituted α-chiral BCP50%88% nih.gov

This approach represents a significant advancement, providing a direct route to enantioenriched sulfur-functionalized BCPs, which are valuable building blocks for the development of new therapeutic agents. nih.gov

Scalable and Flow Chemistry Approaches for Bicyclo[1.1.1]pentane Derivatives

The increasing demand for BCP-containing compounds in pharmaceutical research has driven the development of scalable and efficient synthetic methods. nih.govnih.gov Flow chemistry, in particular, offers significant advantages over traditional batch processes, including improved safety, better reaction control, and the potential for large-scale production. nih.gov

Recently, a sustainable and scalable continuous-flow synthesis for 1-thiol-3-alkyl bicyclo[1.1.1]pentanes has been developed. This method utilizes a visible-light-driven, metal- and additive-free multicomponent reaction. The process involves the activation of an electron donor–acceptor (EDA) complex, which allows for the simultaneous formation of Csp³–C and Csp³–S bonds on the BCP core in a single step. This strategy not only provides a green and efficient route to sulfur-functionalized BCPs but is also amenable to continuous-flow conditions, enhancing its utility for pharmaceutical applications.

Another significant scalable method involves the iodo-sulfenylation of [1.1.1]propellane. nih.gov This procedure addresses the challenge of reacting heterocyclic thiols with [1.1.1]propellane, which is often problematic in radical reactions. nih.govliverpool.ac.uk By electrophilically activating [1.1.1]propellane, the iodo-sulfenylation can proceed efficiently with a variety of heterocyclic thiols. This method is notable for its operational simplicity, as it can be conducted on a multigram scale without the need for the strict exclusion of air or moisture. nih.gov

Table 2: Scalable Syntheses of Sulfur-Functionalized BCPs
MethodKey FeaturesScaleReference
Visible-light-driven multicomponent reactionMetal- and additive-free, continuous-flowScalable nih.gov
Iodo-sulfenylation of [1.1.1]propellaneElectrophilic activation, compatible with heterocyclic thiolsMultigram nih.gov

These scalable methodologies provide robust platforms for the synthesis of diverse sulfur-functionalized BCPs, facilitating their broader application in drug discovery and materials science.

Chemical Reactivity and Transformations of Bicyclo 1.1.1 Pentane 1 Thiol and Its Derivatives

Reactivity Profiles of the Thiol Moiety and Related Sulfur Functions

The sulfur atom attached to the BCP bridgehead position exhibits a rich and versatile chemistry, allowing for a range of transformations that are crucial for the development of novel BCP-containing molecules with potential applications in medicinal chemistry and materials science.

Oxidation Reactions to Bicyclo[1.1.1]pentyl Sulfones and Sulfoxides

The oxidation of bicyclo[1.1.1]pentyl sulfides provides access to the corresponding sulfoxides and sulfones, which are important functional groups in many biologically active compounds. The outcome of the oxidation can often be controlled by the choice of oxidant and reaction conditions.

One common method for the oxidation of BCP sulfides involves the use of meta-chloroperoxybenzoic acid (m-CPBA). The reaction of a BCP sulfide (B99878) with one equivalent of m-CPBA can selectively produce the corresponding BCP sulfoxide (B87167), while using two or more equivalents leads to the formation of the BCP sulfone. helsinki.fi For example, the oxidation of a BCP sulfide with one equivalent of m-CPBA resulted in a 46% yield of the sulfoxide, with 52% of the starting material remaining. Using two equivalents of the oxidant led to the formation of the sulfone. helsinki.fi

Another effective oxidant is oxone (2KHSO₅·KHSO₄·K₂SO₄). The oxidation of a BCP sulfide to the corresponding sulfone has been achieved in a 72% yield after extraction with dichloromethane. nih.govkit.edu The choice of solvent can also play a crucial role in determining the product selectivity when using oxone for the oxidation of sulfides in general, with ethanol (B145695) favoring sulfoxide formation and water promoting sulfone formation. rsc.orgjchemrev.com

A novel route to BCP sulfoxides has been developed starting from the bench-stable sodium bicyclo[1.1.1]pentanesulfinate (BCP-SO₂Na). nih.govnih.govresearchgate.net This method involves the chlorination of BCP-SO₂Na, followed by a reaction with a Grignard reagent. nih.govnih.govresearchgate.net This approach provides access to unsymmetrical BCP-sulfoxides in a one-pot procedure. researchgate.net

Starting MaterialReagent(s)ProductYield (%)Reference(s)
BCP sulfide1.0 equiv. m-CPBABCP sulfoxide46 helsinki.fi
BCP sulfide2.0 equiv. m-CPBABCP sulfone- helsinki.fi
BCP sulfideOxone, CH₂Cl₂BCP sulfone72 nih.govkit.edu
BCP-SO₂Na1. Chlorinating agent 2. Grignard reagentBCP sulfoxide- nih.govnih.govresearchgate.net

Formation of Bicyclo[1.1.1]pentyl Sulfonamides and Related Nitrogen-Sulfur Species

Bicyclo[1.1.1]pentyl sulfonamides are another class of compounds with significant interest in medicinal chemistry. A versatile method for their synthesis involves a transition metal-free, three-component reaction of BCP-containing N-tosyl hydrazones, a sulfur dioxide surrogate such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), and various amines. hodgsonruss.comresearchgate.net This approach avoids the use of potentially unstable sulfonyl halides and is suitable for the creation of sulfonamide libraries. hodgsonruss.com

Alternatively, BCP sulfonamides can be synthesized from sodium bicyclo[1.1.1]pentanesulfinate (BCP-SO₂Na). nih.govkit.eduresearchgate.net This bench-stable precursor reacts with amines to provide access to BCP sulfonamides for the first time through this route. kit.edu This method has been used to prepare N-alkyl sulfonamides as well as the primary sulfonamide. researchgate.net

The synthesis of bicyclo[1.1.1]pentyl sulfoximines, which are bioisosteres of sulfones, has also been reported. scilit.comhelsinki.firesearchgate.netmdpi.com These compounds can be prepared from the corresponding BCP sulfides. scilit.comhelsinki.firesearchgate.net The reaction is typically carried out using reagents such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) and ammonium (B1175870) carbamate (B1207046) ((NH₄)₂CO₃) in methanol. researchgate.netmdpi.com This method shows good functional group tolerance and can be performed on a multigram scale. researchgate.net The resulting BCP sulfoximines can be further functionalized, for example, through N-acylation and copper(I)-catalyzed N-arylation reactions. researchgate.net

Starting Material(s)Reagent(s)ProductYield (%)Reference(s)
BCP-N-tosyl hydrazone, DABSO, Amine-BCP sulfonamide- hodgsonruss.comresearchgate.net
BCP-SO₂Na, Amine-BCP sulfonamide- nih.govkit.eduresearchgate.net
BCP sulfidePhI(OAc)₂, (NH₄)₂CO₃, MeOHBCP sulfoximineup to 83 researchgate.netmdpi.com

Cross-Coupling and Diversification Reactions of BCP-Sulfur Compounds

The development of methods for the formation of carbon-sulfur bonds and the subsequent derivatization of the BCP scaffold are essential for expanding the chemical space of sulfur-functionalized BCPs.

Carbon-Sulfur Bond Forming Strategies and Their Scope

A primary strategy for forming a carbon-sulfur bond at the bridgehead of a BCP involves the radical addition of sulfur-based reagents to [1.1.1]propellane. nih.govresearchgate.netnih.gov This reaction is believed to proceed through a radical chain mechanism. nih.gov A wide range of thiols, including those with various functional groups such as halides, hydroxyl, methoxy (B1213986), carboxyl, amino, and nitro groups, can be added to [1.1.1]propellane, with yields ranging from 16% to 90%. nih.gov This method has also been successfully applied to the addition of hydrogen sulfide and protected cysteine. nih.gov Besides thiols, other sulfur-containing compounds like disulfides and xanthates can also participate in this radical opening of [1.1.1]propellane. researchgate.net

However, the radical addition of heterocyclic thiols to [1.1.1]propellane is often unsuccessful under standard conditions. nih.govacs.org To address this limitation, an iodo-sulfenylation of [1.1.1]propellane has been developed. nih.govacs.orgacs.orgresearchgate.net This method involves the electrophilic activation of [1.1.1]propellane with an N-iodo reagent, such as N-iodosuccinimide (NIS), which facilitates the reaction with a wide range of heterocyclic thiols. nih.govacs.org The proposed mechanism involves the formation of a halogen bond complex between propellane and the N-iodo reagent, which renders the interbridgehead bond of propellane electrophilic and susceptible to nucleophilic attack by the thiol. acs.org This protocol is operationally simple, can be performed on a multigram scale, and does not require the exclusion of air or moisture. nih.govacs.org

ReactantsReaction TypeProductScopeReference(s)
[1.1.1]Propellane, Thiols/Disulfides/XanthatesRadical AdditionBCP-SRBroad for alkyl and aryl thiols nih.govresearchgate.netnih.gov
[1.1.1]Propellane, Heterocyclic thiols, N-Iodo reagentIodo-sulfenylation1-Iodo-3-(heterocyclylthio)bicyclo[1.1.1]pentaneBroad for heterocyclic thiols nih.govacs.orgacs.orgresearchgate.net

Derivatization of Bridgehead Substituents on Sulfur-Functionalized BCPs

Once the sulfur functionality is installed on the BCP core, further modifications can be made at the other bridgehead position, especially when a functional handle is present. For instance, the iodo-substituent in 1-iodo-3-thiocyano-bicyclo[1.1.1]pentanes, obtained from iodo-sulfenylation reactions, can be derivatized. researchgate.net While attempts to reduce the C-I bond or to perform Giese reactions on some of these sulfur-substituted BCP iodides led to decomposition via cleavage of the C(sp³)–S bond, certain derivatives, like a thiazoline-substituted BCP iodide, were more stable and could be successfully reduced. researchgate.net

More generally, cross-coupling reactions are a powerful tool for the derivatization of BCPs. nih.govacs.org Iron-catalyzed Kumada cross-coupling of BCP iodides with aryl and heteroaryl Grignard reagents has been developed, providing a direct method for C-C bond formation with the BCP acting as the electrophile. nih.govacs.org Additionally, Suzuki and Negishi cross-coupling reactions of BCP-boronic esters and organozinc reagents, respectively, are also valuable methods for introducing a wide range of substituents onto the BCP scaffold. nih.gov These cross-coupling strategies can, in principle, be applied to sulfur-functionalized BCPs that bear a suitable handle like an iodine atom or a boronic ester at the other bridgehead, allowing for the synthesis of diverse 1,3-disubstituted BCPs.

Skeletal Rearrangements and Transformations to Other Carbocyclic Systems

The strained nature of the bicyclo[1.1.1]pentane cage can lead to interesting skeletal rearrangements under certain reaction conditions, providing access to other carbocyclic systems. A notable example is the transformation of 1-iodo-3-substituted-bicyclo[1.1.1]pentanes into substituted bicyclo[1.1.0]butanes. researchgate.netchemrxiv.org

This rearrangement occurs when iodo-BCPs are treated with nucleophiles, including aliphatic thiols. researchgate.netchemrxiv.org For instance, the reaction of an iodo-BCP with 2-mercaptoethanol (B42355) in sulfolane (B150427) affords the corresponding bicyclo[1.1.0]butane derivative in a 28% isolated yield. chemrxiv.org This transformation likely proceeds through a substitution reaction that is accompanied by a skeletal rearrangement of the BCP core to the even more strained bicyclo[1.1.0]butane system. These reactions can be accelerated by microwave heating. chemrxiv.org This reactivity highlights a unique pathway for accessing the bicyclo[1.1.0]butane framework, which is another important motif in organic chemistry, directly from a BCP precursor.

Starting MaterialReagent(s)ProductYield (%)Reference(s)
1-Iodo-3-substituted-bicyclo[1.1.1]pentane2-Mercaptoethanol, SulfolaneSubstituted bicyclo[1.1.0]butane28 chemrxiv.org
1-Iodo-3-substituted-bicyclo[1.1.1]pentaneAmine nucleophiles, SulfolaneSubstituted bicyclo[1.1.0]butaneup to 71 researchgate.net

Structural Elucidation and Computational Investigations of Bicyclo 1.1.1 Pentane 1 Thiol Systems

Advanced Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including BCP-thiol systems. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the nuclei within the molecule, allowing for unambiguous assignment of its structure.

In the ¹H NMR spectrum of BCP derivatives, the bridgehead protons typically appear as distinct signals. For instance, in 1,3-bis(phenylthiol)bicyclo[1.1.1]pentane, the methylene (B1212753) protons of the BCP core are observed at a specific chemical shift, while the aromatic protons of the phenylthiol groups appear in their characteristic region. rsc.org The chemical shifts in ¹H and ¹³C NMR spectra are reported in parts per million (ppm) and referenced to a standard, such as tetramethylsilane (B1202638) (TMS) or residual solvent signals. rsc.orgrsc.org

The multiplicity of the signals (e.g., singlet, doublet, triplet) provides information about the number of neighboring protons, which is crucial for establishing connectivity within the molecule. For many BCP derivatives, detailed ¹H and ¹³C NMR data are available in the supporting information of research articles, often presented in tabular format for clarity. rsc.orgacs.orgbeilstein-journals.org

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for BCP Derivatives

CompoundNucleusChemical Shift (ppm)MultiplicitySolvent
1,3-Bis(phenylthiol)bicyclo[1.1.1]pentane¹H7.43 – 7.40mCDCl₃
1,3-Bis(phenylthiol)bicyclo[1.1.1]pentane¹H2.50sCDCl₃
Ethyl 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylate¹H8.61dCDCl₃
Ethyl 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylate¹H8.48tCDCl₃
Ethyl 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylate¹H8.44dCDCl₃
Ethyl 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylate¹H4.20qCDCl₃
Ethyl 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylate¹H2.30sCDCl₃
Ethyl 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylate¹H1.29tCDCl₃
Ethyl 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylate¹³C171.9CDCl₃
Ethyl 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylate¹³C155.0CDCl₃
Ethyl 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylate¹³C144.1CDCl₃
Ethyl 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylate¹³C142.9CDCl₃
Ethyl 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylate¹³C142.6CDCl₃
Ethyl 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylate¹³C61.3CDCl₃
Ethyl 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylate¹³C51.5CDCl₃
Ethyl 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylate¹³C42.1CDCl₃
Ethyl 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylate¹³C14.3CDCl₃

X-ray Crystallography for Molecular and Crystal Structure Determination

X-ray crystallography is an indispensable tool for the definitive determination of the three-dimensional molecular and crystal structures of BCP-thiol systems. beilstein-journals.orgd-nb.info This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.

The crystal structures of several BCP derivatives have been determined, revealing the rigid, cage-like geometry of the BCP core. nih.gov For example, the structure of a BCP derivative co-crystallized with 1,4-diazabicyclo[2.2.2]octane (DABCO) has been elucidated, showcasing the non-covalent interactions that govern the crystal packing. researchgate.netresearchgate.net In some cases, the BCP skeleton may exhibit rotational averaging in the crystal structure, suggesting relatively weak interactions involving the cage itself compared to the bridgehead functional groups. nih.gov

The Cambridge Crystallographic Data Centre (CCDC) is a repository for crystallographic data, and many publications provide CCDC numbers for accessing the supplementary crystallographic information for reported structures. nih.gov Structural and safety analyses of BCP derivatives often utilize X-ray crystallography to provide a deeper understanding of their properties. lboro.ac.uk

Interactive Data Table: Selected Crystallographic Data for BCP Derivatives

CompoundCrystal SystemSpace GroupKey InteractionsReference
Iodinated BCP derivative with DABCOOrthorhombicP2₁2₁2₁I···N halogen bonds researchgate.netresearchgate.netnih.gov
BCP-1,3-dicarboxylic acid with triethylamineMonoclinicP2₁/cN-H···O hydrogen bonds researchgate.net
BCP derivative 6TetragonalP-42₁cO···H interactions nih.gov
BCP sulfone 7aMonoclinicP2₁/cC-H···O interactions d-nb.info
BCP sulfone 7gMonoclinicP2₁/nC-H···O interactions d-nb.info
BCP sulfonamide 8bMonoclinicP2₁/cN-H···O hydrogen bonds d-nb.info

Theoretical Chemistry Approaches

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. In the context of BCP-thiol systems, DFT calculations are employed to elucidate reaction mechanisms and understand the energetics of chemical transformations. csic.esmdpi.com

For instance, DFT has been used to study the addition of radicals to [1.1.1]propellane, the precursor to many BCP derivatives. amazonaws.com These calculations have shown that the reaction is driven by the relief of ring strain and the formation of a more stable bicyclo[1.1.1]pentyl radical. acs.orgamazonaws.com DFT studies have also been instrumental in understanding the mechanism of photoredox-catalyzed reactions for the synthesis of BCPs. nih.gov

By calculating the energies of reactants, transition states, and products, DFT can provide a detailed picture of the reaction pathway. This information is crucial for optimizing reaction conditions and designing new synthetic routes to functionalized BCPs. nih.gov

Analysis of Non-Covalent Interactions within BCP Scaffolds

Non-covalent interactions (NCIs) play a critical role in determining the structure, stability, and function of molecules, including those with BCP scaffolds. frontiersin.org These interactions, which include hydrogen bonds, halogen bonds, and van der Waals forces, are crucial in crystal engineering, drug design, and materials science. frontiersin.org

The study of NCIs in BCP derivatives has been facilitated by a combination of experimental techniques, such as X-ray crystallography, and computational methods. nih.gov Hirshfeld surface analysis and 2D fingerprint plots derived from crystallographic data can quantify and visualize intermolecular contacts. researchgate.netnih.gov

Computational analyses, including DFT, are used to calculate molecular electrostatic potentials (MEPs) on the surfaces of BCP molecules. nih.gov These MEPs help to identify electron-rich and electron-poor regions, which are indicative of sites for non-covalent interactions. nih.gov Studies have revealed a variety of NCIs in BCP systems, including I···I, I···N, N-H···O, C-H···O, and H-C···H-C contacts. researchgate.netnih.gov The three-dimensional nature of the BCP unit can also prevent π-π stacking interactions between aromatic rings attached to the scaffold. nih.gov

Academic Applications of Bicyclo 1.1.1 Pentane 1 Thiol and Its Sulfur Containing Analogues

Role in Medicinal Chemistry Research and Drug Discovery Principles

The BCP moiety is increasingly recognized as a valuable building block in the design of novel therapeutic agents. Its compact and rigid nature allows it to act as a non-aromatic bioisostere for various functional groups, leading to improved physicochemical properties of drug candidates.

BCP-Sulfur Compounds as Bioisosteric Replacements in Lead Optimization

A primary application of BCPs in medicinal chemistry is as a bioisostere, a chemical substituent that can replace another group in a molecule without significantly altering its biological activity. BCPs are particularly effective as mimics for para-substituted phenyl rings, internal alkynes, and tert-butyl groups. nih.govacs.org This "escape from flatland" strategy aims to introduce three-dimensionality into drug candidates, which can lead to enhanced pharmacological properties. nih.gov

The incorporation of sulfur-containing functionalities onto the BCP core, such as in bicyclo[1.1.1]pentane-1-thiol and its derivatives, provides a versatile platform for bioisosteric replacement. rsc.org For instance, the replacement of a para-substituted fluorobenzene (B45895) with a BCP unit in a γ-secretase inhibitor resulted in improved pharmacological properties. nih.gov Sulfur-substituted BCPs (S-BCPs) are of particular interest as sulfur is a common heteroelement in pharmaceuticals. liverpool.ac.uk The synthesis of S-BCPs has been achieved through various methods, including the radical reaction of [1.1.1]propellane with thiols, disulfides, and other sulfur-containing reagents. nih.govbeilstein-journals.org

Recent advancements have focused on developing more efficient and sustainable methods for synthesizing C,S-disubstituted BCPs. One such method is a visible-light-driven, metal- and additive-free multicomponent reaction that allows for the simultaneous construction of Csp³-C and Csp³–S bonds on the BCP scaffold. rsc.org This strategy has been shown to be scalable and can be used to produce a diverse range of sulfur-functionalized BCPs, including sulfoxides and sulfones, which are valuable for bioisostere design. rsc.org

The development of bench-stable precursors like sodium bicyclo[1.1.1]pentanesulfinate has further facilitated the synthesis of BCP sulfones and sulfonamides, which are common moieties in drug compounds. nih.govkit.edu This building block approach avoids the use of the volatile and challenging-to-handle [1.1.1]propellane, making the synthesis of these important drug fragments more accessible for structure-activity relationship (SAR) studies. nih.govkit.edu

Influence on Molecular Three-Dimensionality and Conformational Constraints

The rigid, cage-like structure of the BCP core imparts significant conformational constraints on molecules. This rigidity is a key attribute that medicinal chemists leverage to improve the properties of drug candidates. Unlike flexible aliphatic chains or even aromatic rings which have some degree of rotational freedom, the BCP scaffold locks substituents into well-defined spatial orientations.

This fixed geometry can lead to several benefits in drug design. By reducing the number of accessible conformations, the entropic penalty of binding to a biological target can be minimized, potentially leading to higher binding affinity and potency. Furthermore, the defined three-dimensional structure can enhance selectivity for a specific receptor or enzyme by ensuring a more precise fit into the binding pocket.

The introduction of sulfur-containing groups to the BCP framework maintains this inherent rigidity. The linear, rod-like structure of 1,3-disubstituted BCPs is often sought after in both medicinal chemistry and materials science. beilstein-journals.orgbeilstein-journals.org X-ray diffraction analysis of various BCP derivatives has confirmed their rigid structures. nih.govbeilstein-journals.org This structural predictability is invaluable for computational modeling and rational drug design, allowing for more accurate predictions of how a molecule will interact with its biological target.

Contributions to Structure-Activity Relationship (SAR) Studies for BCP-Containing Entities

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. The modular nature of BCP synthesis allows for the systematic variation of substituents at the bridgehead positions, making it an ideal scaffold for SAR exploration. researchgate.net

The ability to synthesize a wide array of BCP derivatives, including those with sulfur-containing functional groups, is crucial for conducting thorough SAR studies. For example, the development of methods to produce BCP sulfones and sulfonamides from a common precursor like sodium bicyclo[1.1.1]pentanesulfinate enables the rapid generation of a library of related compounds for biological testing. nih.govkit.edu This allows researchers to probe the effects of different substituents on potency, selectivity, and pharmacokinetic properties.

The insights gained from these studies can guide the optimization of lead compounds. For instance, understanding how the electronic and steric properties of different sulfur-based groups on the BCP core affect biological activity can lead to the design of more effective drug candidates. The ability to perform late-stage functionalization of BCP-containing molecules further enhances the utility of this scaffold in SAR studies, allowing for the modification of complex molecules without the need for de novo synthesis. researchgate.net

Contributions to Materials Science and Engineering

The unique structural properties of the BCP scaffold also make it a valuable component in the design of advanced materials. Its rigidity and well-defined geometry are exploited to create novel polymeric and supramolecular structures with tailored properties.

Design of Rigid Linkers and Building Blocks for Polymeric and Supramolecular Structures

In materials science, the BCP unit is often employed as a rigid linker or molecular rod. lboro.ac.uk Its linear geometry, when substituted at the 1 and 3 positions, allows for the construction of well-ordered, one-dimensional polymeric chains and supramolecular assemblies. researchgate.net The BCP core acts as an electronically isolating unit, which can be advantageous in the design of molecular wires and other electronic materials. researchgate.net

The synthesis of symmetrically and unsymmetrically substituted 1,3-bissulfanylbicyclo[1.1.1]pentanes from disulfides and [1.1.1]propellane provides a route to functionalized BCPs that can serve as building blocks for such materials. beilstein-journals.orgbeilstein-journals.org These sulfur-containing linkers can be further modified to tune the properties of the resulting polymers or supramolecular structures. The ability to control the length and functionality of these rigid linkers is essential for the rational design of materials with specific optical, electronic, or mechanical properties.

Applications in Supramolecular Assembly and Host-Guest Chemistry

The predictable geometry and potential for specific non-covalent interactions make BCP derivatives, including those with sulfur functionalities, attractive for use in supramolecular chemistry. nih.gov Supramolecular assembly relies on the spontaneous organization of molecules into well-defined structures through non-covalent interactions such as hydrogen bonding and halogen bonding.

The rigid BCP scaffold can act as a template, directing the assembly of larger structures. For example, the co-crystallization of 1,3-diiodobicyclo[1.1.1]pentane with DABCO (1,4-diazabicyclo[2.2.2]octane) results in a one-dimensional halogen-bonded pattern. nih.gov The introduction of sulfur atoms can provide additional sites for non-covalent interactions, further influencing the architecture of the resulting supramolecular assemblies. These assemblies have potential applications in areas such as molecular recognition, catalysis, and the development of new materials with dynamic properties.

Exploration in Novel Material Design beyond Traditional Organic Linkers

The unique structural characteristics of bicyclo[1.1.1]pentane (BCP) and its derivatives, particularly their rigid, linear geometry, have propelled their exploration in materials science for applications that extend far beyond their role as simple organic linkers. beilstein-journals.orglboro.ac.uk The highly strained yet stable cage structure of the BCP moiety imparts a rod-like quality to molecules incorporating this unit. beilstein-journals.org This has led to their investigation as fundamental components in the design of novel materials with tailored electronic, optical, and mechanical properties. The introduction of sulfur-containing functional groups, such as in this compound and its analogues, further enhances their utility, enabling strong anchoring to metal surfaces and providing a versatile handle for creating more complex architectures.

The application of these sulfur-containing BCPs in novel material design is an active area of research, with significant findings in the realms of molecular electronics, advanced polymers, and liquid crystals. These explorations leverage the BCP cage not merely as a spacer, but as an active component that dictates the properties and performance of the resulting material.

Detailed Research Findings

Research into the material applications of sulfur-containing BCPs has yielded significant insights into how their unique structure can be harnessed. In the field of molecular electronics, the BCP unit serves as a rigid bridge for studying charge transport through single molecules. The thiol group in this compound and its dithiol analogues allows for the effective coupling of these molecular rods to gold electrodes, creating stable single-molecule junctions. Studies on the conductance of such junctions have revealed that the BCP cage is a more efficient mediator of electron transport than comparable saturated hydrocarbon linkers.

In the domain of polymer chemistry, the incorporation of BCP units into polymer backbones can lead to materials with enhanced thermal stability and modified mechanical properties. The rigid nature of the BCP cage can restrict segmental motion, leading to a higher glass transition temperature and increased stiffness of the polymer.

Furthermore, the rod-like shape of BCP derivatives makes them ideal candidates for the design of liquid crystalline materials. When incorporated into mesogenic structures, the BCP unit can act as a non-aromatic, rigid core, influencing the phase behavior and transition temperatures of the liquid crystal.

Recent synthetic advancements have provided access to a variety of sulfur-substituted BCPs, enabling a more systematic investigation of their material properties. One notable method involves the UV-initiated radical reaction of [1.1.1]propellane with disulfides, which allows for the synthesis of both symmetrically and unsymmetrically substituted 1,3-bissulfanylbicyclo[1.1.1]pentanes. beilstein-journals.org The yields of these reactions for a range of aromatic disulfides are presented in the table below.

Synthesis of Symmetrically Substituted 1,3-Bissulfanylbicyclo[1.1.1]pentanes

Disulfide ReactantProductYield (%)
Diphenyl disulfide1,3-Bis(phenylthio)bicyclo[1.1.1]pentane98
Bis(4-fluorophenyl) disulfide1,3-Bis((4-fluorophenyl)thio)bicyclo[1.1.1]pentane95
Bis(4-chlorophenyl) disulfide1,3-Bis((4-chlorophenyl)thio)bicyclo[1.1.1]pentane92
Bis(4-bromophenyl) disulfide1,3-Bis((4-bromophenyl)thio)bicyclo[1.1.1]pentane88
Bis(4-methoxyphenyl) disulfide1,3-Bis((4-methoxyphenyl)thio)bicyclo[1.1.1]pentane96

Another versatile method for the synthesis of sulfur-substituted BCPs is the iodo-sulfenylation of [1.1.1]propellane, which is particularly effective for introducing heterocyclic thiol moieties. liverpool.ac.uk This reaction proceeds under mild conditions and tolerates a wide range of functional groups. The table below summarizes the yields for the synthesis of various S-BCPs using this method.

Synthesis of Sulfur-Substituted Bicyclo[1.1.1]pentanes via Iodo-sulfenylation

Heterocyclic ThiolProductYield (%)
2-Mercaptobenzothiazole2-((Bicyclo[1.1.1]pentan-1-yl)thio)benzo[d]thiazole94
2-Mercaptobenzoxazole2-((Bicyclo[1.1.1]pentan-1-yl)thio)benzo[d]oxazole85
2-Mercapto-1-methylimidazole1-Methyl-2-((bicyclo[1.1.1]pentan-1-yl)thio)-1H-imidazole78
4-Mercaptopyridine4-((Bicyclo[1.1.1]pentan-1-yl)thio)pyridine72
2-Mercaptopyrimidine2-((Bicyclo[1.1.1]pentan-1-yl)thio)pyrimidine65

These synthetic routes provide a toolbox for chemists to design and create a diverse range of sulfur-containing BCP building blocks for the development of novel materials with precisely controlled properties.

Future Research Directions and Emerging Challenges in Bicyclo 1.1.1 Pentane 1 Thiol Chemistry

Development of Novel and Sustainable Synthetic Pathways for Sulfur-BCPs

A primary challenge in the field has been the efficient and versatile synthesis of S-BCPs. rsc.org While radical reactions of [1.1.1]propellane with simple thiols are known, these methods often fail with more complex or heterocyclic thiols, which are highly relevant in drug discovery. acs.orgresearchgate.netliverpool.ac.uk Future research is intensely focused on creating more general, efficient, and sustainable synthetic protocols.

A significant breakthrough is the development of a visible-light-driven, metal- and additive-free multicomponent reaction. rsc.org This method utilizes an electron donor-acceptor (EDA) complex activation strategy to construct Csp³-C and Csp³–S bonds on the BCP core in a single step, achieving yields of up to 76%. rsc.org The process is initiated by 420 nm LED light and can be performed in scalable continuous-flow reactors, highlighting its potential for sustainable, industrial-scale synthesis. rsc.org

Another innovative approach addresses the poor reactivity of heterocyclic thiols. acs.orgresearchgate.net Researchers have developed an iodo-sulfenylation of [1.1.1]propellane by activating it with an electrophilic iodine source like N-iodosuccinimide (NIS). acs.orgresearchgate.netliverpool.ac.uk This allows for the successful reaction of various heterocyclic thiols, a class of compounds that previously failed to react under standard radical conditions. acs.orgresearchgate.net The protocol is robust, can be conducted on a multigram scale, and does not require the exclusion of air or moisture, enhancing its practical utility. acs.orgliverpool.ac.uk

Future efforts will likely continue to build on these photoredox and electrophilic activation strategies. acs.orgnih.gov The development of catalytic systems that can tolerate a wider range of functional groups and the use of more benign, renewable reagents are key goals for enhancing the sustainability of S-BCP synthesis.

Table 1: Comparison of Modern Synthetic Pathways to Sulfur-BCPs

Method Key Features Catalyst/Reagents Advantages Reference(s)
EDA Complex Photoactivation Visible-light driven, multicomponent reaction S-aryl/alkyl benzenethiosulfonates, iodides, 420 nm LED Metal- and additive-free, sustainable, scalable in continuous-flow rsc.org
Iodo-sulfenylation Electrophilic activation of [1.1.1]propellane Heterocyclic thiols, N-iodosuccinimide (NIS) or 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) Overcomes low reactivity of heterocyclic thiols, scalable, air- and moisture-tolerant acs.orgresearchgate.netliverpool.ac.uk
Radical Addition Reaction with [1.1.1]propellane Thiols, disulfides, xanthates, thiosulfonates Established method for simple sulfur sources acs.orgresearchgate.net

Exploration of Underexplored Reactivity Profiles and Catalytic Transformations

Beyond their synthesis, the subsequent reactivity and catalytic transformation of S-BCPs are areas ripe for exploration. The unique steric and electronic properties of the BCP-thiol motif could lead to novel chemical behaviors. uni-tuebingen.de For instance, the functionalization of S-BCPs through cross-coupling reactions is an emerging field. Iron-catalyzed Kumada cross-coupling of BCP iodides has been demonstrated, and photoredox-catalyzed Giese reactions have been applied to sulfur-substituted BCP iodides, opening pathways to more complex architectures. acs.orgnih.gov

A significant future challenge lies in developing enantioselective transformations to produce chiral S-BCPs. escholarship.org The synthesis of BCPs with adjacent stereocenters is highly desirable for exploring three-dimensional chemical space in drug design. rsc.orgescholarship.org Methodologies combining photoredox and organocatalysis to achieve asymmetric radical additions to [1.1.1]propellane are being designed. escholarship.org These methods, which install a stereocenter during the ring-opening of propellane, could be adapted for sulfur-containing nucleophiles. escholarship.org

Furthermore, the BCP-thiol group itself presents intriguing possibilities. It has been proposed as a bioisostere for thiophenol, where it mimics the spatial arrangement but lacks the π-interactions of the aromatic ring. uni-tuebingen.de Exploring its use in established thiol-based reactions, such as the Migita reaction, could unlock new applications. uni-tuebingen.de The reactivity of oxidized sulfur species, such as BCP-sulfones and sulfonamides, which can be accessed from BCP sulfinates, also warrants deeper investigation. liverpool.ac.ukresearchgate.net

Advanced Computational Modeling for Predictive Design of Sulfur-BCP Properties

Computational chemistry is poised to play a pivotal role in accelerating research into S-BCPs. ukri.org Advanced modeling techniques can provide crucial insights into the structure, stability, and reactivity of these strained molecules, guiding synthetic efforts and predicting their properties for various applications.

Density Functional Theory (DFT) calculations have already been employed to study the mechanism of radical additions to [1.1.1]propellane, including reactions with chalcogen hydride radicals. amazonaws.com These studies can elucidate transition states and reaction energetics, helping to explain the reactivity patterns observed experimentally, such as the difference in reactivity between various types of thiols. acs.orgamazonaws.com

For medicinal chemistry applications, molecular modeling is essential for predictive design. nih.gov Computational methods can be used to model how an S-BCP analog might fit into the binding site of a biological target. nih.gov This was demonstrated in the design of Indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors, where replacing a central phenyl ring with a BCP core was modeled to assess its viability before synthesis. nih.gov Such in silico screening can predict whether the unique geometry of the S-BCP is a suitable replacement for other motifs and can estimate its impact on binding affinity and physicochemical properties. researchgate.net As computational power and theoretical models improve, their ability to accurately predict properties like solubility, metabolic stability, and bioactivity will become increasingly valuable, reducing the time and resources required for drug discovery. ukri.org

Table 2: Applications of Computational Modeling in S-BCP Chemistry

Modeling Technique Application Area Insights Gained Reference(s)
Density Functional Theory (DFT) Mechanistic Studies Elucidation of reaction pathways, transition state energies, understanding reactivity of [1.1.1]propellane with sulfur radicals. amazonaws.com
Molecular Modeling / SBDD Drug Discovery Predicting binding site compatibility, assessing bioisosteric replacement, guiding inhibitor design. nih.gov
Property Prediction Models Materials & Medicinal Chemistry Forecasting physicochemical properties (e.g., density, solubility) of novel S-BCP derivatives. ukri.orgresearchgate.net

Expanding the Scope of Academic Applications in Interdisciplinary Fields

The unique properties of S-BCPs make them attractive candidates for a range of interdisciplinary applications, extending beyond their primary role as bioisosteres in medicinal chemistry.

In materials science , BCPs have been investigated for creating rod-like polymers, liquid crystals, and supramolecular structures. amazonaws.com The introduction of a sulfur atom or sulfonyl group could significantly alter the electronic and optical properties of these materials. For example, sulfur-containing polymers are known to exhibit high refractive indices, suggesting that S-BCP-based polymers could be developed for novel optical applications. researchgate.net

In medicinal and coordination chemistry , BCP sulfones are showing high potential. researchgate.net The rigid BCP scaffold combined with the hydrogen-bond accepting capability of the sulfone group creates a unique structural motif for interacting with biological targets or coordinating with metal ions.

Another novel application is in the development of sensor technologies . Functionalized BCPs have been explored as potential odorants for hydrogen gas, which is odorless and requires additives for leak detection. lboro.ac.uk The distinct properties of sulfur compounds suggest that S-BCPs could be tailored for this or other sensing applications. The exploration of S-BCPs in agrochemicals also presents a promising, yet underexplored, frontier. acs.orgliverpool.ac.uk The continued development of synthetic methods will be crucial for making these fascinating molecules more accessible to researchers across diverse scientific disciplines.

Q & A

Q. Advanced Characterization Techniques

  • X-ray crystallography : Resolves the unique 1.85 Å bridgehead C–C bond in BCP derivatives, confirming geometric distortions caused by substituents (e.g., bisthioethers 4a and 4f) .
  • Infrared spectroscopy : High-resolution IR (0.0015 cm⁻¹) distinguishes vibrational modes of thiol groups, with S–H stretches observed at ~2550 cm⁻¹ .
  • Computational modeling : MNDO studies predict minimal substituent effects on the BCP core, enabling rational design of derivatives .

Validation Workflow : Combine crystallographic data with DFT-optimized structures (e.g., Gaussian or ORCA) to correlate experimental and theoretical bond parameters .

What strategies are effective for incorporating this compound as a bioisostere in drug design?

Bioisosteric Design Principles
BCP serves as a nonclassical bioisostere for para-phenyl or tert-butyl groups due to its compact geometry (bridgehead length: 1.85 Å vs. phenyl’s 2.79 Å). Key applications include:

  • γ-Secretase inhibitors : BCP-thiol derivatives improve metabolic stability and oral bioavailability compared to phenyl analogs, as demonstrated in Stepan et al.’s J. Med. Chem. study .
  • Pharmacokinetic optimization : Replace metabolically labile groups with BCP-thiol to reduce CYP450-mediated oxidation, validated via in vivo PK studies (e.g., BCP-R conjugates) .

Validation : Compare LogP, solubility, and target binding affinity between BCP-thiol and its aromatic analogs .

How can steric and electronic challenges in functionalizing this compound be addressed?

Q. Advanced Functionalization Methods

  • 1,3-Thiosulfonylation : Zhu et al.’s method introduces SCF₃, SAr, or SeCF₃ groups to BCP via reaction of propellanes with thiosulfonates under radical conditions .
  • Stepwise modifications : Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is a versatile precursor for sequential amidation, esterification, or reduction to access 1,3-disubstituted derivatives .
  • Radical trapping : Use AIBN or Et₃B-initiated reactions to add functional groups selectively at bridgehead positions .

Challenges : Steric crowding limits reactivity; microwave-assisted synthesis or high-pressure conditions may improve yields .

What are the stability considerations for this compound under physiological or reactive conditions?

Q. Stability Profiling

  • Thermal stability : BCP-thiol derivatives decompose above 150°C, necessitating low-temperature storage .
  • Oxidative sensitivity : Thiol groups are prone to oxidation; stabilize with antioxidants (e.g., BHT) or formulate as disulfides .
  • In vivo stability : Monitor via LC-MS/MS to assess glutathione adduct formation or metabolic clearance .

Mitigation : Introduce electron-withdrawing groups (e.g., esters) to enhance oxidative resistance .

How can researchers evaluate the pharmacokinetic (PK) properties of this compound-containing compounds?

Q. PK Study Design

  • In vivo models : Administer BCP-thiol derivatives (e.g., BCP-R) to rodents and quantify plasma concentrations via LC-MS/MS. Stepan et al. reported improved oral absorption (t₁/₂ = 4.2 hr) compared to phenyl analogs .
  • Tissue distribution : Use radiolabeled (³H or ¹⁴C) BCP-thiol to track accumulation in target organs .

Key Metrics : Bioavailability (>50%), plasma protein binding (<90%), and CNS penetration (logBB > −1) .

How should researchers resolve contradictions in reported synthetic yields or spectroscopic data?

Q. Data Reconciliation Strategies

  • Yield discrepancies : Radical addition yields (e.g., 30–70%) vary with initiator purity and propellane concentration . Standardize reaction scales and purification protocols.
  • Spectroscopic conflicts : High-resolution IR (0.0015 cm⁻¹) resolves overlapping peaks observed in lower-resolution studies .

Best Practices : Replicate procedures from peer-reviewed journals (e.g., Org. Synth.) and cross-validate with computational spectra .

What analytical challenges arise in characterizing this compound derivatives, and how are they addressed?

Q. Analytical Method Development

  • Purity assessment : Commercial BCP-thiol derivatives (e.g., Sigma-Aldrich products) lack analytical data; use HPLC-ELSD or ¹H/¹³C NMR with relaxation reagents (e.g., Cr(acac)₃) for quantification .
  • Isotopic labeling : Synthesize deuterated analogs (e.g., BCP-SD) to track metabolic pathways via MS/MS .

Emerging Tools : Cryo-EM for single-molecule structural analysis of BCP-thiol-protein complexes .

How do computational models predict the reactivity and electronic properties of this compound?

Q. Computational Workflows

  • MNDO studies : Predict minimal substituent effects on BCP’s carbon framework, enabling prioritization of synthetic targets .
  • DFT calculations : Simulate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. BCP-thiol’s HOMO (−6.2 eV) indicates moderate nucleophilicity .

Software Recommendations : Gaussian (DFT), ADF (QM/MM), and VMD (visualization) .

What recent advancements in bicyclo[1.1.1]pentane chemistry are critical for future research?

Q. Research Frontiers

  • Patent trends : Over 100 patents since 2016 focus on BCP-based kinase inhibitors (e.g., DLK inhibitors), though none have reached clinical trials .
  • New reactions : 1,3-Difunctionalization via thiosulfonylation expands access to fluorinated or selenium-containing BCP-thiols .
  • Scalable synthesis : Ripenko et al.’s large-scale preparation of BCP-dicarboxylic acid (100 g batches) supports medicinal chemistry campaigns .

Open Questions : Mechanisms of BCP-thiol’s metabolic stability and toxicity profiles in long-term studies .

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